molecular formula C17H16ClNO4S2 B2507968 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 2034594-14-2

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No. B2507968
CAS RN: 2034594-14-2
M. Wt: 397.89
InChI Key: VAXZSXQVGGWMIR-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is a heterocyclic compound . It’s a type of thiophene, a sulfur-containing aromatic compound, with a benzene ring fused onto it . Sulfonamides, on the other hand, are a group of compounds characterized by a sulfonyl functional group attached to two other atoms. The sulfonyl functional group is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two other atoms .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . For example, thianaphthene-3-carboxaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be analyzed using various spectroscopic techniques . For instance, 1H NMR, H–H Cosy, 13C NMR, DEPT-135, HR-MS, TGA-DTG, DSC, IR, and UV spectral data have been used to characterize the structure of heteroaryl chalcones .


Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in Suzuki-Miyaura reactions with phenylboronic acid or 3-thienylboronic acid . They can also react with piperidine to form 3-piperidinothianaphthene .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be determined using various techniques . For example, 1H NMR and 13C NMR can be used to analyze the hydrogen and carbon atoms in the compound .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could potentially be used in similar applications.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Specifically, benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that the compound could potentially be used in the development of OLEDs.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound could potentially be used in the development of new drugs with these properties.

Thermal Stability

The compound could potentially be used in applications that require thermal stability. Both the compounds were subjected to thermogravimetric analysis (TGA) in order to investigate their thermal stability under a nitrogen atmosphere .

Mechanism of Action

While the specific mechanism of action for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide” is not known, benzo[b]thiophene derivatives have been found to exhibit a variety of biological activities . For example, they have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Safety and Hazards

While specific safety and hazard information for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide” is not available, it’s important to handle all chemical compounds with care. For example, 3-Bromothianaphthene, a related compound, is classified as a non-combustible solid, but it’s recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling it .

Future Directions

The future directions in the research and development of benzo[b]thiophene derivatives could involve the synthesis of more complex and diverse compounds . These compounds could potentially be used in a wide range of applications, from medicinal chemistry to material science .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S2/c1-23-15-7-6-11(18)8-17(15)25(21,22)19-9-14(20)13-10-24-16-5-3-2-4-12(13)16/h2-8,10,14,19-20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXZSXQVGGWMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide

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